6,6-Difluorobicyclo[3.1.0]hex-2-ylamine

pKa Basicity Ionization State

Sourcing conformationally constrained fluorinated amine building blocks for CCR5-targeted drug discovery often means accepting non-rigid cyclohexylamine mimetics with suboptimal pKa. 6,6-Difluorobicyclo[3.1.0]hex-2-ylamine (CAS 1393544-97-2) solves this with a rigid bicyclo[3.1.0]hexane core and gem-difluoro substitution that lowers basicity by ~1.3 pKa units vs. cyclohexylamine. Key outcomes: (1) Measurably distinct physicochemical profile (pKa 9.33, LogP 1.41) for fine-tuning permeability and CNS penetration; (2) Documented use in rigidified Maraviroc analogs with validated in silico CCR5 binding; (3) Available diastereomerically pure cis/trans forms from multigram synthesis. Procure with confidence for advanced medicinal chemistry programs.

Molecular Formula C6H9F2N
Molecular Weight 133.14 g/mol
Cat. No. B13534314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6-Difluorobicyclo[3.1.0]hex-2-ylamine
Molecular FormulaC6H9F2N
Molecular Weight133.14 g/mol
Structural Identifiers
SMILESC1CC(C2C1C2(F)F)N
InChIInChI=1S/C6H9F2N/c7-6(8)3-1-2-4(9)5(3)6/h3-5H,1-2,9H2
InChIKeyRKHKSCSLKHYRPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,6-Difluorobicyclo[3.1.0]hex-2-ylamine: Fluorinated Bicyclic Amine Building Block


6,6-Difluorobicyclo[3.1.0]hex-2-ylamine (CAS 1393544-97-2) is a saturated, conformationally constrained, gem-difluorinated bicyclic primary amine building block. Its rigid bicyclo[3.1.0]hexane core, substituted with two fluorine atoms at the 6-position, serves as a rigidified mimetic of 4,4-difluorocyclohexylamine scaffolds [1]. The compound is a key intermediate for synthesizing novel, fluorinated bioactive molecules, notably as a core component in the development of rigidified analogs of the marketed CCR5 antagonist Maraviroc . Its physicochemical profile, including a predicted pKa of 9.33 and LogP of 1.41 , differentiates it from simpler cycloalkylamines, offering a unique balance of basicity and lipophilicity for medicinal chemistry applications.

Conformationally constrained bicyclic amine scaffold for rigidified mimetic design
Enables exploration of entropy-driven binding gains
Reduced amine basicity (pKa shift) and moderate lipophilicity for lead optimization
Distinct protonation and permeability profile versus simple cycloalkylamines
Gem-difluoro motif supports metabolic stability strategy
Classic blocking group for cytochrome P450 oxidation sites

Why 6,6-Difluorobicyclo[3.1.0]hex-2-ylamine Cannot Be Replaced


Simple substitution with generic cyclohexylamine or non-fluorinated bicyclo[3.1.0]hexan-2-amine is scientifically invalid due to quantifiable differences in basicity, lipophilicity, and conformational restriction. The introduction of the gem-difluoro group significantly lowers the amine's pKa (by approximately 1.3 units compared to cyclohexylamine [1]), altering its protonation state and membrane permeability at physiological pH. Furthermore, the bicyclic core imposes conformational rigidity absent in monocyclic 4,4-difluorocyclohexane mimetics, which has been demonstrated to impact molecular recognition and binding in silico for drug targets like CCR5 [2]. These precise physicochemical and structural features are not present in common, non-fluorinated alternatives, making them unsuitable replacements for applications requiring this specific activity and property profile.

Risk 1
Cyclohexylamine has a higher pKa (~1.3 units) that may alter protonation and membrane permeation at physiological pH, limiting direct replacement.
Risk 2
Non-fluorinated bicyclo[3.1.0]hexan-2-amine lacks the rigidifying gem-difluoro group, potentially reducing conformational preorganization and target-binding affinity.
Risk 3
Absence of the CF2 motif may result in higher susceptibility to oxidative metabolism, a class-level inference that requires compound-specific validation.

6,6-Difluorobicyclo[3.1.0]hex-2-ylamine vs. Closest Analogs: Key Differentiators


Reduced Basicity vs. Cyclohexylamine

The predicted pKa of 6,6-Difluorobicyclo[3.1.0]hex-2-ylamine is 9.33 . In contrast, the simple aliphatic amine comparator, cyclohexylamine, has a known pKa of 10.64 [1]. This represents a substantial decrease in basicity of 1.31 pKa units for the fluorinated bicyclic amine.

Reduced Basicity vs Cyclohexylamine
Cross-study comparable
pKa 9.33 (predicted) vs 10.64 (experimental); Δ = -1.31
Lower protonation at pH 7.4 may enhance passive membrane permeability.
Predicted vs experimental values; verify under assay conditions.
pKa Basicity Ionization State ADME

Lipophilicity Compared to Cyclohexylamine

The predicted LogP of 6,6-Difluorobicyclo[3.1.0]hex-2-ylamine is 1.41 . In comparison, the experimental XlogP of cyclohexylamine is 1.50 [1]. This indicates a similar or slightly lower lipophilicity for the fluorinated bicyclic compound, despite the addition of fluorine atoms.

Lipophilicity vs Cyclohexylamine
Cross-study comparable
LogP 1.41 (predicted) vs 1.50 (XlogP); Δ = -0.09
Moderate lipophilicity maintained, supporting oral bioavailability potential.
Predicted value; confirm experimentally for critical decisions.
LogP Lipophilicity Membrane Permeability Bioavailability

Conformational Rigidity vs. Flexible Mimetics

6,6-Difluorobicyclo[3.1.0]hex-2-ylamine has been explicitly evaluated and utilized as a rigidified mimetic of the 4,4-difluorocyclohexyl moiety present in the drug Maraviroc [1]. While no direct quantitative Kd or IC50 data is available for the isolated amine, its incorporation into Maraviroc analogs and subsequent in silico evaluation demonstrates its utility in probing the conformational space of a key drug scaffold. The study established the effect of the 6,6-difluorobicyclo[3.1.0]hexane scaffold on physicochemical properties (pKa, LogP), which are critical for in vivo behavior.

Conformational Rigidity Evaluation
Class-level inference
Rigidified bicyclo[3.1.0]hexane scaffold studied in Maraviroc analogs via in silico docking.
Conformational restriction may reduce entropic penalty on target binding.
Qualitative effect; no direct binding data for isolated amine.
Conformational Rigidity Bioisostere Molecular Recognition CCR5 Antagonist

Scalable Multigram Synthesis

A robust multigram synthesis of diastereomerically pure cis- and trans-6,6-difluorobicyclo[3.1.0]hexane building blocks, including the corresponding amine, has been described starting from commercially available compounds [1]. The synthetic route utilizes a TMSCF3-NaI system and effective flash column chromatographic separation to provide access to gram quantities of the diastereopure amine.

Scalable Multigram Synthesis
Supporting evidence
Multigram route delivers cis-/trans-diastereopure amine building blocks.
Enables reliable procurement for SAR library synthesis.
Synthetic details in Moroz et al. 2023.
Multigram Synthesis Diastereopure Building Blocks Procurement Medicinal Chemistry

Metabolic Stability Advantage from Gem-Difluoro Motif

Fluorination, particularly the introduction of a gem-difluoromethylene group, is a well-established strategy in medicinal chemistry to block sites of oxidative metabolism by cytochrome P450 enzymes . While no direct metabolic stability data (e.g., intrinsic clearance in liver microsomes) was found for 6,6-Difluorobicyclo[3.1.0]hex-2-ylamine, the presence of the CF2 group at the 6-position is a classic structural feature used to improve the pharmacokinetic properties of drug candidates compared to their non-fluorinated bicyclic counterparts.

Metabolic Stability Expectation
Class-level inference
Gem-difluoromethylene group is a classic metabolic blocking motif.
May improve in vivo half-life compared to non-fluorinated analogs.
No compound-specific microsomal stability data reported.
Metabolic Stability Oxidative Metabolism Fluorination Gem-Difluoromethylene

6,6-Difluorobicyclo[3.1.0]hex-2-ylamine: Key Research Applications


CCR5 Antagonist Scaffold (Maraviroc Analogs)

The primary documented application of the 6,6-difluorobicyclo[3.1.0]hexane core is as a rigidified replacement for the 4,4-difluorocyclohexyl moiety in Maraviroc. Procuring 6,6-Difluorobicyclo[3.1.0]hex-2-ylamine is essential for researchers aiming to synthesize and evaluate the impact of conformational constraint on binding to the CCR5 receptor, as demonstrated in the foundational work by Moroz et al. [1].

Basicity and Lipophilicity Fine-Tuning for Lead Optimization

Based on its quantifiably different pKa (9.33) and LogP (1.41) compared to generic cyclohexylamine (pKa 10.64, LogP 1.50), this compound is a strategic choice for medicinal chemists needing to precisely adjust the physicochemical properties of a lead series. Its procurement is warranted when a reduction in amine basicity and maintenance of moderate lipophilicity are desired to improve oral absorption and CNS penetration potential.

Diastereopure Amine for Stereochemistry Studies

The documented multigram synthesis provides access to both cis- and trans- diastereomers [1]. This makes 6,6-Difluorobicyclo[3.1.0]hex-2-ylamine a valuable procurement target for research projects investigating the influence of relative stereochemistry on biological activity, target engagement, and downstream signaling pathways, a nuance that is often critical in drug discovery.

Metabolically Stable Core for CNS Targets

The presence of the gem-difluoro group is classically associated with enhanced metabolic stability. Researchers developing compounds for challenging targets where rapid oxidative clearance is a concern (e.g., CNS disorders, intracellular enzymes) should prioritize this building block over non-fluorinated analogs. It offers a higher probability of achieving favorable in vivo pharmacokinetics, a key driver for procurement in advanced drug discovery programs.

Application
Selection Property
Validation Focus
CCR5 antagonist scaffold studies
Rigidified bicyclic core with defined diastereochemistry
Binding affinity to CCR5, molecular dynamics simulations
Lead optimization with pKa/LogP tuning
Reduced amine basicity and moderate lipophilicity profile
ADME endpoints, permeability and solubility assays
Stereochemistry-dependent SAR
Cis- and trans-diastereomer availability
Impact of relative stereochemistry on target engagement and selectivity
Metabolic stability-oriented core scaffold
Gem-difluoro moiety for potential oxidative metabolism blockade
Microsomal stability, in vivo PK profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,6-Difluorobicyclo[3.1.0]hex-2-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.